Hulupone vs. Iso-α-Acids: Quantified Bitterness Intensity in Beer
In a controlled Quantitative Descriptive Analysis (QDA) sensory study, hulupone bitterness intensity was directly compared to iso-α-acids in an unhopped lager beer base. The trained panel rated hulupones as 84% as bitter as iso-α-acids [1]. At a 20 ppm concentration, iso-α-acid bitterness intensity was approximately 1.4 times that of hulupone [2].
| Evidence Dimension | Bitterness Intensity Relative to Iso-α-Acids |
|---|---|
| Target Compound Data | 84% ±10% (relative bitterness) |
| Comparator Or Baseline | Iso-α-acids (100% baseline) |
| Quantified Difference | Hulupone is 16% less bitter than iso-α-acids |
| Conditions | Unhopped lager beer (5.1% ABV, 2.4% real extract); hulupone and iso-α-acid extracts dosed at 8–40 mg/L and 6–30 mg/L, respectively; nine-member trained QDA panel with five replicated sessions |
Why This Matters
This quantifies the exact bitterness contribution of hulupone, enabling precise formulation and substitution calculations in brewing recipes.
- [1] Algazzali, V. A., & Shellhammer, T. H. (2016). Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones. Journal of the American Society of Brewing Chemists, 74(1), 36-43. View Source
- [2] Algazzali, V. A., & Shellhammer, T. H. (2014). A-37: Bitterness intensity of hop acid oxidation products—Humulinones and hulupones. ASBC Annual Meeting Proceedings. View Source
